molecular formula C6H7N3O3S B1281463 [(5-Ethyl-1,3,4-thiadiazol-2-yl)amino](oxo)acetic acid CAS No. 83244-82-0

[(5-Ethyl-1,3,4-thiadiazol-2-yl)amino](oxo)acetic acid

Cat. No. B1281463
CAS RN: 83244-82-0
M. Wt: 201.21 g/mol
InChI Key: ZCAJRDVEXSLMCT-UHFFFAOYSA-N
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Description

5-Ethyl-1,3,4-thiadiazol-2-yl)amino](oxo)acetic acid, also known as ETA, is an organic compound that is used in a variety of scientific research applications. It is a versatile compound that is used in organic synthesis, as a reagent for organic transformations, and for its biochemical and physiological effects. ETA is a powerful reagent and has been used in a variety of chemical reactions, including the synthesis of complex molecules.

Scientific Research Applications

Antimicrobial and Antifungal Activities

  • Compounds containing (5-Ethyl-1,3,4-thiadiazol-2-yl)amino](oxo)acetic acid demonstrate notable antimicrobial activities. A study highlighted the synthesis of derivatives showing activity against microorganisms, including bacteria but not yeast-like fungi (Demirbas et al., 2004).

Corrosion Inhibition

  • Thiadiazole derivatives, including those related to (5-Ethyl-1,3,4-thiadiazol-2-yl)amino](oxo)acetic acid, are evaluated as corrosion inhibitors for mild steel. Their effectiveness varies with concentration and environmental factors (Rafiquee et al., 2007).

Synthesis of Novel Compounds

  • Research on the synthesis of formazans from derivatives of this compound showcases its utility in creating new antimicrobial agents (Sah et al., 2014).

Application in Organic Synthesis

  • The compound plays a role in the synthesis of various organic compounds, such as 1,2,3-triazole-4-carboxylic acid derivatives, illustrating its versatility in organic chemistry (Pokhodylo et al., 2018).

Ring-Opening Reactions

  • Studies on the ring-opening reactions of derivatives provide insights into the chemical behavior and potential applications of this compound in synthesis processes (Maadadi et al., 2017).

Potential in Pharmacological Research

  • Novel substituted derivatives of this compound have been designed, synthesized, and evaluated as anti-inflammatory and analgesic agents, demonstrating its potential in pharmacological research (Shkair et al., 2016).

Biochemical Analysis

Biochemical Properties

(5-Ethyl-1,3,4-thiadiazol-2-yl)aminoacetic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with certain enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator . The nature of these interactions can vary, but they often involve binding to the active site of the enzyme or altering its conformation, thereby affecting its catalytic activity.

Cellular Effects

(5-Ethyl-1,3,4-thiadiazol-2-yl)aminoacetic acid has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it may modulate the activity of signaling molecules, leading to changes in downstream signaling events. Additionally, it can impact the expression of specific genes, thereby altering the production of proteins involved in critical cellular functions.

Molecular Mechanism

The molecular mechanism of action of (5-Ethyl-1,3,4-thiadiazol-2-yl)aminoacetic acid involves several key interactions at the molecular level. It can bind to biomolecules, such as enzymes and receptors, influencing their activity . This binding can result in enzyme inhibition or activation, depending on the specific interaction. Furthermore, it can lead to changes in gene expression by interacting with transcription factors or other regulatory proteins, thereby affecting the transcriptional machinery.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (5-Ethyl-1,3,4-thiadiazol-2-yl)aminoacetic acid can change over time. The compound’s stability and degradation are important factors to consider . Over time, it may undergo chemical changes that affect its activity and function. Long-term studies have shown that it can have sustained effects on cellular function, although these effects may diminish as the compound degrades or is metabolized.

Dosage Effects in Animal Models

The effects of (5-Ethyl-1,3,4-thiadiazol-2-yl)aminoacetic acid vary with different dosages in animal models. At lower doses, it may have beneficial effects, such as modulating enzyme activity or influencing cellular processes . At higher doses, it can exhibit toxic or adverse effects, potentially leading to cellular damage or dysfunction. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

(5-Ethyl-1,3,4-thiadiazol-2-yl)aminoacetic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that play critical roles in these pathways . For example, it may influence the activity of enzymes involved in the synthesis or degradation of specific metabolites. This can lead to changes in metabolic flux and alterations in metabolite levels, affecting overall cellular metabolism.

Transport and Distribution

The transport and distribution of (5-Ethyl-1,3,4-thiadiazol-2-yl)aminoacetic acid within cells and tissues are crucial for its activity . It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization within specific tissues or cellular compartments can influence its function and effectiveness.

Subcellular Localization

(5-Ethyl-1,3,4-thiadiazol-2-yl)aminoacetic acid exhibits specific subcellular localization, which can affect its activity and function . It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its interaction with specific biomolecules and its involvement in cellular processes.

properties

IUPAC Name

2-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O3S/c1-2-3-8-9-6(13-3)7-4(10)5(11)12/h2H2,1H3,(H,11,12)(H,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCAJRDVEXSLMCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10510544
Record name [(5-Ethyl-1,3,4-thiadiazol-2-yl)amino](oxo)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10510544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

83244-82-0
Record name 2-[(5-Ethyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83244-82-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [(5-Ethyl-1,3,4-thiadiazol-2-yl)amino](oxo)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10510544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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